Ethanedione, bis(3-methylphenyl)-

Vue d'ensemble

Description

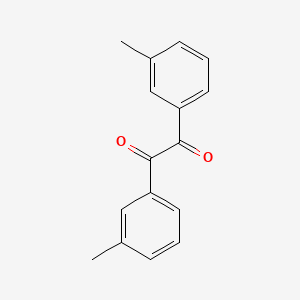

Ethanedione, bis(3-methylphenyl)-: is an organic compound with the molecular formula C16H14O2 and a molar mass of 238.28 g/mol . It is also known by its synonym, 3,3’-Dimethylbenzil . This compound is characterized by the presence of two 3-methylphenyl groups attached to an ethanedione moiety, making it a derivative of benzil.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethanedione, bis(3-methylphenyl)- can be synthesized through the oxidation of 3-methylacetophenone using oxidizing agents such as nitric acid or potassium permanganate . The reaction typically involves the following steps:

- Dissolving 3-methylacetophenone in a suitable solvent like acetic acid.

- Adding the oxidizing agent slowly while maintaining the reaction temperature.

- Stirring the reaction mixture until the oxidation is complete.

- Isolating the product by filtration and recrystallization.

Industrial Production Methods: Industrial production of ethanedione, bis(3-methylphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions: Ethanedione, bis(3-methylphenyl)- undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids.

Reduction: Reduction of ethanedione, bis(3-methylphenyl)- leads to the formation of corresponding alcohols.

Substitution: It can undergo electrophilic substitution reactions due to the presence of aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of ethanedione, bis(3-methylphenyl)-.

Applications De Recherche Scientifique

Organic Synthesis

Ethanedione, bis(3-methylphenyl)- serves as a versatile building block in organic synthesis. Its diketone structure allows it to participate in various reactions:

- Cycloaddition Reactions : The compound can undergo nucleophilic cyclopropanation reactions, which are useful for synthesizing cyclopropanol derivatives. These reactions often utilize organometallic reagents such as bis(iodozincio)methane to generate cyclopropanols with high diastereoselectivity .

- Cross-Coupling Reactions : It can be involved in cross-coupling reactions with terminal acetylenes and aryl halides to produce conjugated alkynes, showcasing its utility in creating complex organic frameworks .

Medicinal Chemistry

Ethanedione derivatives have been investigated for their biological activity:

- Anticancer Agents : Complexes formed from ethane-1,2-diones with transition metals like palladium and platinum have shown promising cytotoxic activity against cancer cell lines such as A2780. These studies suggest potential therapeutic applications in oncology .

- Ligands for Metal Complexes : The compound can act as a ligand in organometallic chemistry, enhancing the properties of metal complexes used in drug development and catalysis .

Material Science

The compound has applications in the development of advanced materials:

- Charge Transport Materials : Ethanedione derivatives are being explored as charge transport materials in organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to facilitate charge transfer makes them valuable in these technologies .

Case Studies

Mécanisme D'action

The mechanism of action of ethanedione, bis(3-methylphenyl)- involves its interaction with molecular targets through its functional groups. The ethanedione moiety can participate in redox reactions, while the aromatic rings can undergo electrophilic substitution. These interactions enable the compound to exert its effects in various chemical and biological processes .

Comparaison Avec Des Composés Similaires

Benzil (Ethanedione, diphenyl-): Similar structure but lacks the methyl groups on the aromatic rings.

3,3’-Dimethylbenzoin: Similar structure but contains a hydroxyl group instead of the ethanedione moiety.

Uniqueness: Ethanedione, bis(3-methylphenyl)- is unique due to the presence of methyl groups on the aromatic rings, which can influence its reactivity and physical properties compared to benzil and other similar compounds .

Activité Biologique

Ethanedione, bis(3-methylphenyl)-, also known as 3,3'-dimethylphenyl ethanedione, is an organic compound with the chemical formula C16H14O2. This compound has garnered attention in recent years due to its diverse biological activities and potential applications in therapeutic contexts. This article delves into the biological activity of ethanedione, bis(3-methylphenyl)-, highlighting its synthesis, characterization, biological properties, and implications for future research.

Synthesis and Characterization

Ethanedione, bis(3-methylphenyl)- can be synthesized through several methods, including condensation reactions between 3-methylphenyl ketones and ethanedione. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the identity and purity of the compound.

Biological Properties

Anti-inflammatory Effects

Research indicates that ethanedione, bis(3-methylphenyl)- exhibits significant anti-inflammatory properties. A study demonstrated that this compound reduced inflammation and oxidative stress in animal models of acute lung injury. The mechanism appears to involve the modulation of inflammatory cytokines and oxidative stress markers.

Anti-cancer Activity

Ethanedione, bis(3-methylphenyl)- has shown promise as an anti-cancer agent across various cancer cell lines. In vitro studies indicate that it inhibits cell proliferation in human tumor cell lines such as HeLa, A-549, and RKO. The compound's effectiveness varies with an IC50 ranging from approximately 49.79 µM to 113.70 µM depending on the specific cell line tested .

Potential for Neuroprotection

Emerging evidence suggests that ethanedione, bis(3-methylphenyl)- may also have neuroprotective effects. It has been proposed as a candidate for treating neurodegenerative diseases such as Alzheimer's disease due to its ability to reduce neuroinflammation and promote neuronal survival in experimental models.

Case Study 1: Anti-inflammatory Activity

A study conducted on mice with induced acute lung injury found that treatment with ethanedione, bis(3-methylphenyl)- resulted in a significant reduction in lung inflammation markers (e.g., TNF-α and IL-6). The treated group showed a marked improvement in lung function compared to controls.

| Treatment Group | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 200 ± 15 |

| Ethanedione | 50 ± 5 | 70 ± 10 |

Case Study 2: Anti-cancer Efficacy

In vitro assays were performed on five human cancer cell lines (RKO, A-549, MCF-7, PC-3, HeLa). The compound demonstrated varying degrees of cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| RKO | 60.70 |

| A-549 | 78.72 |

| HeLa | 70.23 |

These results suggest that ethanedione, bis(3-methylphenyl)- could serve as a lead compound for further development in cancer therapeutics.

Toxicity and Safety Profile

While ethanedione, bis(3-methylphenyl)- appears to have low toxicity in animal models and in vitro studies, comprehensive toxicity assessments are necessary to evaluate its safety for human use. Current studies indicate minimal adverse effects at therapeutic doses; however, further research is required to elucidate its long-term safety profile .

Current Research Directions

The current state of research on ethanedione, bis(3-methylphenyl)- is promising but requires further exploration into its mechanisms of action and broader therapeutic applications. Researchers are investigating its potential roles not only in oncology but also in treating inflammatory diseases and neurodegenerative disorders.

Propriétés

IUPAC Name |

1,2-bis(3-methylphenyl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-11-5-3-7-13(9-11)15(17)16(18)14-8-4-6-12(2)10-14/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPXBTSSRIPSKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C(=O)C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50521038 | |

| Record name | Bis(3-methylphenyl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50521038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4463-26-7 | |

| Record name | Bis(3-methylphenyl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50521038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.